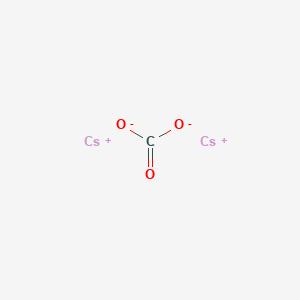

碳酸铯

描述

Cesium carbonate (Cs2CO3) is an important inorganic compound that serves as a versatile reagent in various chemical transformations. It is a type of alkali carbonate salt known for its application in organic synthesis as a mild inorganic base. This compound plays a crucial role in promoting reactions such as C, N, O alkylation and arylation, facilitating carbonylation of alcohols and carbamination of amines while suppressing common side reactions. Its utility extends to enabling six-membered annulation, intramolecular and intermolecular cyclizations, Suzuki coupling, aza-Henry reactions, nucleophilic substitution, cross coupling, and various cycloaddition reactions (Rabie et al., 2017).

Synthesis Analysis

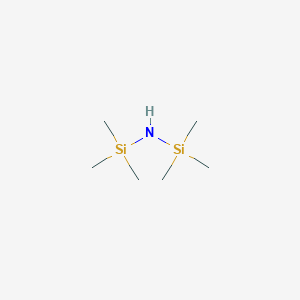

Cesium carbonate is synthesized through various chemical processes, with one notable approach being the catalytic oxidation of substituted phenylsilanes in the presence of cesium carbonate. This process facilitates the efficient synthesis of polyhedral oligomeric silsesquioxanes (POSS), showcasing the compound's role in producing new POSS cages under nonaqueous conditions (Li & Cui, 2018).

Molecular Structure Analysis

The molecular structure of cesium carbonate, characterized by its ionic bonds between cesium ions and carbonate ions, underpins its reactivity and utility in organic synthesis. The structure facilitates its function as a base and as a catalyst in various organic transformations, contributing to its effectiveness in promoting a wide range of chemical reactions.

Chemical Reactions and Properties

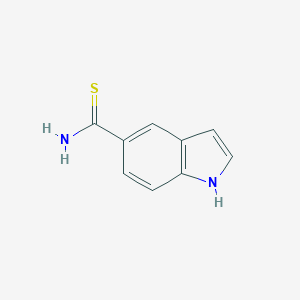

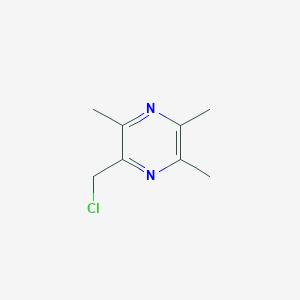

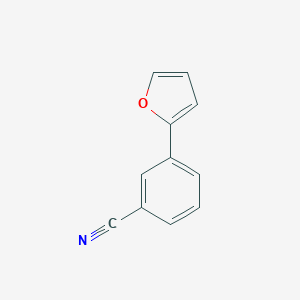

Cesium carbonate exhibits remarkable chemical reactivity, serving as an efficient catalyst in the synthesis of complex molecules. It catalyzes the oxidation of substituted phenylsilanes for POSS synthesis, supports the formation of pyrano[2,3-c]pyrazoles on magnetic nanoparticles, and promotes the synthesis of dihydropyrrolizino[3,2-b]indol-10-ones through a cascade reaction involving DMF as a reactant (Li & Cui, 2018); (Moeinpour & Khojastehnezhad, 2015); (Zhang et al., 2018). Furthermore, its application extends to the efficient synthesis of aryl methyl sulfides under transition-metal-free conditions, highlighting its versatility and wide applicability in organic synthesis (Zhang et al., 2018).

科学研究应用

有机合成中的催化剂:

- 它是还原叔酰胺的有效催化剂,以良好至优异的收率 (71-100%) 生成胺 (Xie, Zhao, & Cui, 2013).

- 比其他催化剂更有效地促进维蒂希-霍纳反应 (Sinisterra et al., 2010).

- 促进醇的成功羰基化和胺的氨基甲酰化 (Rabie, Hammouda, & Elattar, 2017).

电池技术中的应用:

- 指导在富含碳酸丙烯的电解质中在石墨阳极上形成稳定、超薄和致密的界面,从而提高电池性能 (Xiang et al., 2015).

有机电子学中的应用:

- 用于吡喃并吡唑衍生物的生产,当负载在羟基磷灰石包覆的磁性纳米颗粒上时,充当催化剂 (Moeinpour & Khojastehnezhad, 2015).

- 掺入有机发光器件的阴极结构中,增强电子注入并增加电子传输层中的电子浓度 (Wu et al., 2006).

质谱应用:

- 铯离子用于傅里叶变换质谱,辅助分析非挥发性、热不稳定的化合物,如维生素 B-12 (Castro & Russell, 1984).

太阳能电池技术:

- 通过界面偶极子弯曲其能级来提高钙钛矿太阳能电池的性能 (Liu et al., 2019).

生物和化学传感:

- 能够对植物中的含铯颗粒进行高分辨率成像 (Akamatsu et al., 2014).

- 促进化学衍生的光学传感器的发展,用于快速检测铯离子 (Kumar, Leray, & Depauw, 2016).

作用机制

Target of Action

Cesium carbonate is a type of alkali carbonate salt that has a remarkable number of applications and has been demonstrated to be a mild inorganic base in organic synthesis . It primarily targets organic compounds that are used as bases in organic synthesis .

Mode of Action

Cesium carbonate interacts with its targets by promoting successful carbonylation of alcohols and carbamination of amines . It also suppresses common side reactions traditionally encountered with other protocols . Its unique properties, such as its large cationic radius and the ease of its solvation in numerous organic solvents, make it highly reactive .

Biochemical Pathways

Cesium carbonate affects several biochemical pathways. It is used in six-membered annulation, intramolecular and intermolecular cyclizations, Suzuki coupling, aza-Henry, nucleophilic substitution, cross coupling, and different cycloaddition reactions .

Pharmacokinetics

It is known that cesium carbonate has a high solubility in polar solvents such as water, ethanol, and dmf . This high solubility could potentially impact its bioavailability.

Result of Action

The result of cesium carbonate’s action is the formation of new compounds through various reactions. For example, it promotes the formation of pyridones in good to high yields when used in oxadiaza excision cross-coupling reactions of β-ketoesters with 1,2,3-triazine 1-oxides .

Action Environment

The action of cesium carbonate can be influenced by environmental factors such as the presence of other alkali metal carbonates or organic bases . For instance, when the same reaction is performed in the presence of other alkali metal carbonates or organic bases, pyridines are formed instead of pyridones .

安全和危害

未来方向

Cesium carbonate has a remarkable number of applications and has been demonstrated to be a mild inorganic base in organic synthesis . It has received much attention for its utility in C, N, O alkylation and arylation reactions . It is anticipated that cesium carbonate will continue to be a subject of research due to its unique properties and wide range of applications .

属性

IUPAC Name |

dicesium;carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.2Cs/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJDQFPXHSGXQBY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].[Cs+].[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cs2CO3, CCs2O3 | |

| Record name | caesium carbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Caesium_carbonate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0052178 | |

| Record name | Dicaesium carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.820 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Highly deliquescent solid; [Merck Index] White odorless powder or granules; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Cesium carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12849 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Cesium carbonate | |

CAS RN |

534-17-8, 29703-01-3 | |

| Record name | Cesium carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caesium carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029703013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, cesium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dicaesium carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Caesium carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.812 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carbonic acid, cesium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CESIUM CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQI20A14P4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

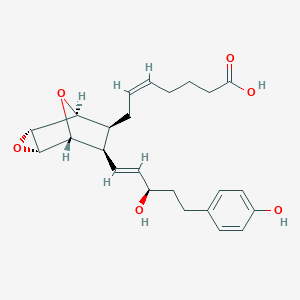

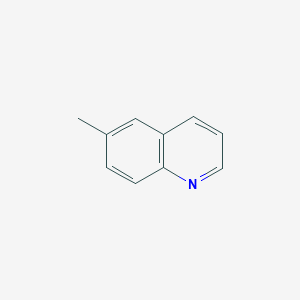

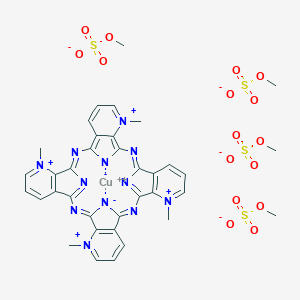

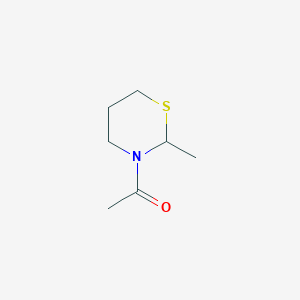

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5Z,8Z,11Z,14Z)-2-[[Tris(1-methylethyl)silyl]oxy]-5,8,11,14-eicosatetraenoic Acid 1-[[[Tris(1-methyl](/img/structure/B44284.png)

![1-Propanone, 1-[4-(2-chloroethyl)phenyl]-](/img/structure/B44288.png)

![5H-cyclopenta[b]pyridin-7(6H)-one](/img/structure/B44290.png)